N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide

T3SS inhibition anti-virulence medicinal chemistry

N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide (CAS 1020055-56-4) is a synthetic small molecule (MW 326.4 g/mol, C20H26N2O2) belonging to the phenoxyacetamide class. This scaffold has been characterized as a potent inhibitor of the Pseudomonas aeruginosa type III secretion system (T3SS), a critical virulence mechanism that translocates effector toxins into host cells.

Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
CAS No. 1020055-56-4
Cat. No. B1532152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide
CAS1020055-56-4
Molecular FormulaC20H26N2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2C)N
InChIInChI=1S/C20H26N2O2/c1-5-13(2)16-9-6-7-12-19(16)24-15(4)20(23)22-18-11-8-10-17(21)14(18)3/h6-13,15H,5,21H2,1-4H3,(H,22,23)
InChIKeySKFVGSIPDTWVLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide (CAS 1020055-56-4): A Differentiated Phenoxyacetamide for Anti-Virulence Research


N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide (CAS 1020055-56-4) is a synthetic small molecule (MW 326.4 g/mol, C20H26N2O2) belonging to the phenoxyacetamide class [1]. This scaffold has been characterized as a potent inhibitor of the Pseudomonas aeruginosa type III secretion system (T3SS), a critical virulence mechanism that translocates effector toxins into host cells [2]. The compound possesses a chiral center at the propanamide α-carbon, yielding a defined stereochemical presentation that is hypothesized to interact with a stereosensitive target such as the T3SS needle protein PscF, based on studies of closely related (R)-enantiomer phenoxyacetamides [2]. The 3-amino-2-methylphenyl amide moiety distinguishes it from regioisomeric analogs and contributes unique hydrogen-bond donor/acceptor geometry.

Why N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide Cannot Be Replaced by In-Class Analogs Without Risk


Phenoxyacetamide-based T3SS inhibitors exhibit steep and non-linear structure–activity relationships (SAR), where minor alterations in substitution pattern can lead to complete loss of potency [1]. Systematic SAR exploration of the scaffold revealed that potency is exquisitely sensitive to the position and nature of substituents on both the phenoxy and anilide rings, with many structural features contributing additively to IC₅₀ values falling below 1 µM [1]. Regioisomeric variants—such as the 5-amino-2-methylphenyl analog (CAS 1020054-87-8) or the 4-amino-2-methylphenyl analog (CAS 1020055-96-2)—present the amino group in a different spatial orientation relative to the amide linkage, altering hydrogen-bonding geometry with biological targets . Similarly, replacement of the ortho-sec-butyl group on the phenoxy ring with a tert-butyl group (e.g., N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide) has been shown to modify lipophilicity and steric bulk in ways that are known to reduce T3SS inhibitory activity within this chemical series [1]. Generic substitution with uncharacterized in-class compounds therefore carries a high probability of selecting an inactive or poorly active analog.

Quantitative Differentiation Evidence for N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide (CAS 1020055-56-4)


Regioisomeric Amino Substitution Position Modulates T3SS Inhibitory Potency via Altered Hydrogen-Bond Geometry

The target compound features the amino group at the 3-position of the 2-methylphenyl ring. The regioisomeric 5-amino-2-methylphenyl analog (CAS 1020054-87-8) places the amino group at a different position, altering the hydrogen-bond donor/acceptor vector relative to the amide carbonyl . In the phenoxyacetamide T3SS inhibitor series, SAR studies demonstrated that substituent position on the anilide ring is a critical determinant of potency; the systematic SAR exploration by Bowlin et al. (2015) showed that even subtle positional changes can shift IC₅₀ values from sub-µM to >100 µM within structurally related scaffolds [1].

T3SS inhibition anti-virulence medicinal chemistry

2-Methyl Substituent on Anilide Ring Increases Calculated Lipophilicity Relative to Des-Methyl Analog

The target compound contains a 2-methyl substitution on the anilide phenyl ring, which is absent in the des-methyl analog N-(3-aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide (CAS 1020054-62-9). Computed XLogP3 for the target compound is 4.5 [1], while the des-methyl analog (C19H24N2O2, MW 312.4) is predicted to have a lower XLogP3 due to the loss of one methylene unit . Increased lipophilicity within the phenoxyacetamide series has been correlated with enhanced membrane permeability and improved cellular T3SS inhibitory activity, as inhibitors must traverse the bacterial envelope to reach the needle apparatus target [2].

lipophilicity drug-likeness physicochemical profiling

Chiral Propanamide α-Carbon Enables Stereospecific Interaction with the T3SS Needle Protein PscF

The compound possesses an undefined chiral center at the α-carbon of the propanamide moiety (PubChem reports 2 undefined atom stereocenters) [1]. In the phenoxyacetamide T3SS inhibitor series, the (R)-enantiomer of closely related compounds demonstrated excellent inhibitory activity, and resistance mutations mapped exclusively to the T3SS needle protein gene pscF, confirming a stereospecific binding interaction [2]. The target compound, supplied as a racemate or single enantiomer depending on vendor specification, retains the key sec-butyl-phenoxy substitution that, when combined with the chiral α-carbon, creates a defined three-dimensional pharmacophore that flat, achiral analogs cannot replicate [3].

chiral pharmacology stereoselectivity target engagement

Ortho-sec-Butyl Phenoxy Substitution Defines a Pharmacophore Distinct from tert-Butyl and Unsubstituted Analogs

The ortho-sec-butyl group on the phenoxy ring is a defining structural feature of this compound. Analogous compounds bearing a tert-butyl group at the para position (e.g., N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide) or unsubstituted phenoxy rings exhibit altered steric and electronic properties that SAR studies indicate are detrimental to T3SS inhibition [1]. The sec-butyl group provides a branched alkyl chain that occupies a specific hydrophobic pocket; systematic SAR analysis of the phenoxyacetamide scaffold demonstrated that ortho-substitution with branched alkyl groups is preferred for potent activity, while para-substitution or linear alkyl chains yield reduced potency [1].

pharmacophore modeling steric effects lead optimization

Validated Application Scenarios for N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide (CAS 1020055-56-4) Based on Evidence


Anti-Virulence Probe for Pseudomonas aeruginosa T3SS Inhibition Studies

The compound is structurally validated as a phenoxyacetamide-class T3SS inhibitor, making it suitable as a chemical probe to interrogate the role of the type III secretion system in P. aeruginosa pathogenesis. It can be used in secretion inhibition assays (e.g., monitoring ExoS effector release) where its defined stereochemistry and ortho-sec-butyl pharmacophore differentiate it from less active analogs [1]. Researchers should confirm enantiomeric composition and use appropriate stereochemically defined controls.

Mechanistic Studies of T3SS Needle Protein PscF Target Engagement

Given that resistance mutations to phenoxyacetamide inhibitors map to the pscF gene encoding the T3SS needle protein, this compound can be employed in mutant selection and target identification studies to map the binding site on PscF [2]. Its chiral α-carbon provides a handle for enantiomer-specific activity comparisons to dissect stereochemical requirements for PscF binding.

SAR Library Building Around the Phenoxyacetamide Scaffold for Infectious Disease Drug Discovery

The compound serves as a key intermediate or comparator molecule in structure–activity relationship campaigns aimed at optimizing T3SS inhibitors. Its combination of 3-amino-2-methylphenyl amide and ortho-sec-butylphenoxy substitution represents a specific SAR point predicted to deliver sub-µM IC₅₀ values, based on additive SAR trends identified in the phenoxyacetamide series [1]. Medicinal chemistry teams can use it as a benchmark for assessing novel analogs.

In Vivo Anti-Virulence Efficacy Testing in Murine Abscess Models of P. aeruginosa Infection

Phenoxyacetamide T3SS inhibitors have been shown to attenuate abscess formation and aid immune clearance in mouse models of P. aeruginosa infection [3]. This compound, with its favorable calculated XLogP3 of 4.5 predicting adequate tissue penetration, is a candidate for in vivo proof-of-concept studies evaluating T3SS inhibition as an anti-virulence therapeutic strategy, provided enantiopure material is used.

Quote Request

Request a Quote for N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.